3-nitro-N',N'-diphenylbenzohydrazide
Description
3-Nitro-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 3-position of the benzene ring and diphenyl substituents on the hydrazide nitrogen. Benzohydrazides are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3g/mol |
IUPAC Name |
3-nitro-N',N'-diphenylbenzohydrazide |
InChI |
InChI=1S/C19H15N3O3/c23-19(15-8-7-13-18(14-15)22(24)25)20-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,23) |
InChI Key |
AZLTYKDCOORQAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzohydrazides are highly dependent on substituents. Key analogs and their structural distinctions include:
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| 3-Nitro-N',N'-diphenylbenzohydrazide | N',N'-diphenyl | Nitro, hydrazide, aromatic rings |
| 3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide | Pyridin-4-yl carbonyl | Nitro, hydrazide, pyridine ring |
| 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide | 3-nitrobenzylidene | Nitro (x2), hydrazone, conjugated system |
| 3-Nitro-N'-(2,4,6-trichlorophenyl)benzohydrazide | 2,4,6-Trichlorophenyl | Nitro, hydrazide, chlorine substituents |
Key Observations :
Key Findings :
Physicochemical Properties
Spectroscopic Data :
| Compound Name | IR ν(C=O) (cm⁻¹) | UV λmax (nm) | ¹H-NMR (δ, ppm) |
|---|---|---|---|
| 3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide | 1646.91 (amide C=O) | 320 | 8.5–7.2 (aromatic H) |
| 3-Nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide | 1697–1751 (C=O) | 318–348 | 10.2–6.8 (NH, aromatic H) |
Thermal Stability :
- The pyridinyl derivative has a narrow melting range (194.5–195.7°C), indicating high purity .
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